molecular formula C17H24BrClN2O2 B8149997 (S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate

(S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149997
M. Wt: 403.7 g/mol
InChI Key: ZVUCMWICYQHOID-LBPRGKRZSA-N
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Description

(S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromochlorobenzyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the bromochlorobenzyl group. The final step involves the formation of the carboxylate group.

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Introduction of Bromochlorobenzyl Group: The bromochlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromo-3-chlorobenzyl chloride and the piperazine derivative.

    Formation of Carboxylate Group: The carboxylate group can be formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromochlorobenzyl group can enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The tert-butyl group provides steric hindrance, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate
  • (S)-tert-butyl 4-(4-chloro-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate
  • (S)-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate

Uniqueness

(S)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the benzyl group, which can significantly influence its reactivity and binding properties. This dual halogenation can enhance its potential as a pharmacophore in drug design.

Properties

IUPAC Name

tert-butyl (2S)-4-[(4-bromo-3-chlorophenyl)methyl]-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrClN2O2/c1-12-10-20(11-13-5-6-14(18)15(19)9-13)7-8-21(12)16(22)23-17(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUCMWICYQHOID-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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